molecular formula C16H9F3N2O B14181411 4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile CAS No. 834898-27-0

4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile

Cat. No.: B14181411
CAS No.: 834898-27-0
M. Wt: 302.25 g/mol
InChI Key: APNRHRKJDIQRFF-UHFFFAOYSA-N
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Description

4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methoxy group and a benzene ring with two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution Reagents: Sodium cyanide, methanol, bases like sodium hydride.

Major Products Formed

    Oxidation Products: Corresponding carboxylic acids or ketones.

    Reduction Products: Corresponding alcohols or amines.

    Substitution Products: Compounds with different functional groups replacing the original ones on the benzene rings.

Scientific Research Applications

4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the methoxy and cyano groups can influence its electronic properties and reactivity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile is unique due to the combination of trifluoromethyl, methoxy, and cyano groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

834898-27-0

Molecular Formula

C16H9F3N2O

Molecular Weight

302.25 g/mol

IUPAC Name

4-[[4-(trifluoromethyl)phenyl]methoxy]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C16H9F3N2O/c17-16(18,19)14-4-1-11(2-5-14)10-22-15-6-3-12(8-20)13(7-15)9-21/h1-7H,10H2

InChI Key

APNRHRKJDIQRFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC(=C(C=C2)C#N)C#N)C(F)(F)F

Origin of Product

United States

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